Hop-21(22)-ene solution

Übersicht

Beschreibung

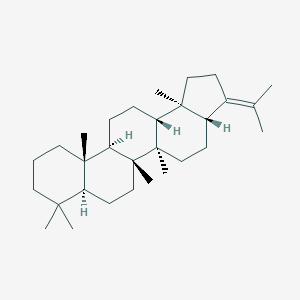

Hop-21(22)-ene is a type of hopane, a class of chemical compounds that are pentacyclic triterpenoids. These compounds are known for their presence in crude oils and their resistance to biodegradation, making them useful as biomarkers in geochemical studies. Hopanes are derived from bacteriohopanetetrol, a compound found in the cell walls of prokaryotic organisms, and can be found in a range of structures with varying carbon atom counts .

Synthesis Analysis

The synthesis of hop-21(22)-ene can involve catalytic hydropyrolysis, which is used to generate biomarker profiles from asphaltenes in oil seeps that have undergone severe biodegradation. This process can yield various hopanes, including hop-21(22)-ene . Additionally, squalene:hopene cyclase from Alicyclobacillus acidocaldarius can convert 1-methylidenesqualene and 25-methylidenesqualene into 30-methylidenehop-22(29)-ene, indicating a possible synthetic pathway for hop-21(22)-ene through the manipulation of squalene analogues .

Molecular Structure Analysis

The molecular structure of hop-21(22)-ene is characterized by its pentacyclic framework, which is common among hopanes. The stereochemistry of hopanes can be complex, with various isomers existing due to differences in the configuration at carbon atoms such as C-21. For example, the stereochemistry of migrated hopanes epimeric at C-21 has been studied, revealing the structural diversity within this class of compounds .

Chemical Reactions Analysis

Hop-21(22)-ene can undergo various chemical reactions, including osmium tetroxide oxidation, which leads to the formation of diols and conjugated ketones. The reaction mechanisms have been explored, and the products of such oxidations have been structurally characterized . These reactions are important for understanding the chemical behavior and potential transformations of hopanes in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of hop-21(22)-ene are influenced by its molecular structure. Hopanes are generally hydrophobic and exhibit high thermal stability. Their resistance to biodegradation is a key physical property that allows them to serve as conserved internal standards for assessing the biodegradation of crude oil. This property is crucial for environmental studies, such as estimating the cleansing of oil spills .

Wissenschaftliche Forschungsanwendungen

Phytochemical Investigations and Bioactivity Studies

Triterpenes in Maytenus robusta

The study on Maytenus robusta leaves led to the identification of various pentacyclic triterpenes including 3-oxo-21β-H-hop-22(29)-ene and 3β-hydroxy-21β-H-hop-22(29)-ene, among others. These compounds showed acetylcholinesterase inhibitory properties, which could have implications for neurodegenerative diseases treatment (G. Sousa et al., 2012).

Hopane-type Triterpenes and Their Bioactivities

Isolation from Cnidoscolus spinosus

Hopane-type triterpenes, including 3β-acetoxy-hop-22(29)-ene, were isolated from Cnidoscolus spinosus. These compounds displayed various bioactivities, such as anti-inflammatory effects and α-glucosidase inhibition, highlighting their potential for further pharmacological exploration (Fabiola A. López-Huerta et al., 2020).

Sedative Effects and Potential Applications

Non-Alcoholic Beer Study

The sedative effect of non-alcoholic beer containing hops was evaluated in healthy female nurses, demonstrating significant improvements in sleep quality. This study highlights the potential of hop components, particularly in non-alcoholic beverages, for promoting rest and relaxation (L. Franco et al., 2012).

Phytochemical Profiles and Potential Uses

Comprehensive Characterization of Hop Cones

An investigation into the morphological and phytochemical characteristics of hop cones over developmental stages revealed significant increases in terpenophenolics, correlating with glandular trichome development. This study provides a foundation for targeted metabolic profiling and quantitation of bioactive compounds in hops, applicable to other crops as well (A. Kavalier et al., 2011).

Wirkmechanismus

Target of Action

Hop-21-ene, also known as DTXSID80487234 or Hop-21(22)-ene solution, is a triterpene consisting of hopane having a C=C double bond at the 21-position It is known to be a metabolite of several bacterial species, including rhodopseudomonas palustris, geobacter metallireducens, geobacter sulfurreducens, and zymomonas mobilis .

Biochemical Pathways

For example, some triterpenes can inhibit enzymes, modulate receptors, or affect cell signaling pathways .

Result of Action

These effects can include changes in cell signaling, inhibition of enzyme activity, modulation of receptor function, and effects on cell growth and differentiation .

Eigenschaften

IUPAC Name |

(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h22-25H,9-19H2,1-8H3/t22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZFLMNNXKRPHN-DRTOFSRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487234 | |

| Record name | Hop-21(22)-ene solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene | |

CAS RN |

1615-92-5 | |

| Record name | Hop-21(22)-ene solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

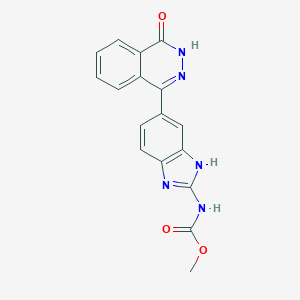

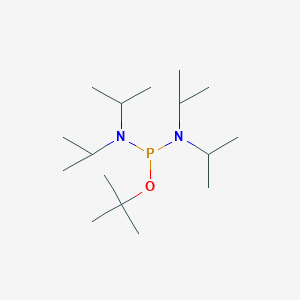

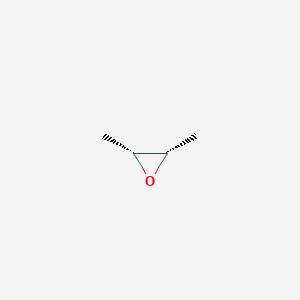

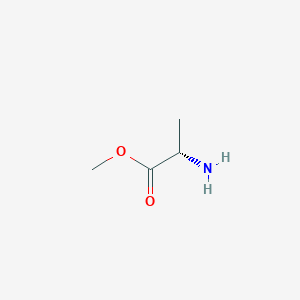

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

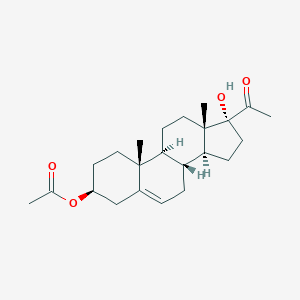

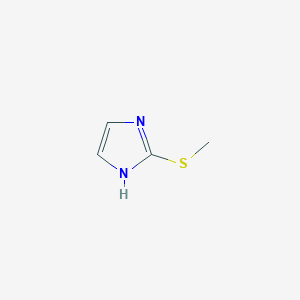

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding hop-21-ene alongside other triterpenic hydrocarbons in Zymomonas mobilis?

A1: The presence of hop-21-ene along with a diverse array of other triterpenic hydrocarbons in the bacterium Zymomonas mobilis provides valuable insights into the behavior of bacterial squalene cyclases []. The co-occurrence of these compounds, some never before observed in bacteria, suggests that bacterial squalene cyclases may lack strict substrate specificity, leading to alternative cyclization pathways and the formation of diverse triterpene products. This finding highlights the complexity of triterpene biosynthesis in bacteria and suggests the potential for discovering novel triterpene structures with potential biological activities.

Q2: How does the presence of hop-21-ene in microbialites contribute to our understanding of these structures?

A2: Hopanoids, including hop-21-ene, serve as valuable biomarkers for microbial communities, especially in environments with high osmotic stress or low oxygen levels []. The identification of hop-21-ene and other hopanoids within actively accreting microbialites in Fayetteville Green Lake, New York, strengthens the link between these lipid biomarkers and microbial activity in such structures. Notably, the varying hopanoid composition at different depths within the microbialites suggests dynamic carbonate mineralization and dissolution processes driven by microbial activity []. This emphasizes the importance of hopanoids as indicators of biological influence on carbonate formation in these environments.

Q3: What is the significance of isolating hop-21-ene from the fern species Davallia mariesii?

A3: The isolation of hop-21-ene from Davallia mariesii, alongside other hopanoids and triterpenoid hydrocarbons, expands our understanding of the chemical diversity within ferns []. While hopanoids are typically associated with bacteria, their presence in certain plants, including ferns, raises questions about their potential roles in these organisms. Further research is needed to determine if hop-21-ene and related compounds in ferns contribute to specific physiological functions or ecological interactions.

Q4: What analytical techniques are commonly employed to identify and quantify hop-21-ene in biological samples?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a key analytical tool for identifying and quantifying hop-21-ene in complex biological matrices [, ]. This technique separates compounds based on their volatility and then utilizes mass spectrometry to provide structural information, allowing for the identification and quantification of hop-21-ene even within intricate mixtures of other lipids and hydrocarbons.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.